molecular formula C13H10O3 B11753614 2-Acetyl-3-methylnaphthalene-1,4-dione

2-Acetyl-3-methylnaphthalene-1,4-dione

Cat. No.: B11753614
M. Wt: 214.22 g/mol
InChI Key: DWLAQGWUZSTRLS-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is structurally related to vitamin K3 (menadione) and phthiocol, both of which have significant biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-methylnaphthalene-1,4-dione typically involves the acetylation of 3-methylnaphthalene-1,4-dione. This can be achieved through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-3-methylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. This property is crucial for its potential anticancer activity, as it can induce oxidative stress in cancer cells, leading to apoptosis. The compound may also inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-3-methylnaphthalene-1,4-dione is unique due to its specific acetyl group, which can influence its reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent compared to its analogs .

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-acetyl-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H10O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3

InChI Key

DWLAQGWUZSTRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)C

Origin of Product

United States

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